7-Bromo-5-fluoroquinolin-2-amine
CAS No.:
Cat. No.: VC18867346
Molecular Formula: C9H6BrFN2
Molecular Weight: 241.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6BrFN2 |
|---|---|
| Molecular Weight | 241.06 g/mol |
| IUPAC Name | 7-bromo-5-fluoroquinolin-2-amine |
| Standard InChI | InChI=1S/C9H6BrFN2/c10-5-3-7(11)6-1-2-9(12)13-8(6)4-5/h1-4H,(H2,12,13) |
| Standard InChI Key | IAUSMNBETJAHIX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NC2=C1C(=CC(=C2)Br)F)N |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
The IUPAC name of this compound, 7-bromo-5-fluoroquinolin-2-amine, reflects its substitution pattern on the quinoline backbone. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 241.06 g/mol |
| Canonical SMILES | C1=CC(=NC2=C1C(=CC(=C2)Br)F)N |
| InChI Key | IAUSMNBETJAHIX-UHFFFAOYSA-N |
| PubChem CID | 155164988 |
The planar quinoline system facilitates π-π stacking interactions, while the electron-withdrawing bromine and fluorine atoms enhance electrophilic reactivity at adjacent positions. The amino group at position 2 introduces hydrogen-bonding capabilities, which may influence solubility and target binding .
Spectroscopic and Physicochemical Properties
Although experimental data on this specific compound are scarce, analogous halogenated quinolines exhibit distinct spectroscopic signatures:
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NMR: Bromine and fluorine substituents typically deshield nearby protons, causing downfield shifts in -NMR spectra.
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Mass Spectrometry: The molecular ion peak at m/z 241.06 corresponds to the molecular weight, with fragmentation patterns likely involving loss of Br () and F ().
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Solubility: Predicted to be poorly soluble in water due to the hydrophobic quinoline core but soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) .
Synthetic Pathways and Optimization
General Synthesis Strategy
The synthesis of 7-bromo-5-fluoroquinolin-2-amine likely involves multi-step halogenation and amination reactions. A proposed route for analogous quinolines includes:
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Quinoline Core Formation: Cyclization of aniline derivatives with α,β-unsaturated carbonyl compounds via the Skraup or Doebner-Miller reaction.
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Halogenation: Electrophilic bromination at position 7 using (NBS) and fluorination at position 5 via Balz-Schiemann or halogen exchange reactions.
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Amination: Introduction of the amino group at position 2 through nucleophilic substitution or catalytic amidation .
Challenges include regioselectivity control during halogenation and minimizing side reactions such as over-halogenation or ring degradation .
Future Research Directions
Synthetic Methodology Development
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Regioselective Halogenation: Optimizing reaction conditions to achieve high yields of the 7-bromo-5-fluoro isomer.
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Green Chemistry Approaches: Exploring catalytic halogenation using ionic liquids or microwave-assisted synthesis to reduce waste.
Biological Screening
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High-Throughput Assays: Testing against panels of cancer cell lines and resistant bacterial strains.
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ADMET Profiling: Assessing pharmacokinetic properties such as metabolic stability and blood-brain barrier permeability .
Computational Modeling
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